molecular formula C19H16N4OS B14987990 N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14987990
M. Wt: 348.4 g/mol
InChI Key: GAOMUHWVOSNXHE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a thiazole ring via an acetamide bridge. Compounds containing benzimidazole and thiazole structures are often of interest due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid to form benzimidazole.

    Thiazole Synthesis: Using a thioamide and a haloketone to form the thiazole ring.

    Coupling Reaction: Linking the benzimidazole and thiazole moieties via an acetamide bridge using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.

    Reduction: Reduction reactions could potentially modify the functional groups attached to the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the benzimidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as an antimicrobial or antifungal agent.

    Medicine: Exploring its efficacy as an anticancer compound or in other therapeutic areas.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiazole structures can interact with various enzymes or receptors, potentially inhibiting their activity or altering cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have various biological activities.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of benzimidazole and thiazole rings, which may confer distinct biological properties compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H16N4OS/c24-18(20-11-17-22-15-8-4-5-9-16(15)23-17)10-14-12-25-19(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H,22,23)

InChI Key

GAOMUHWVOSNXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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